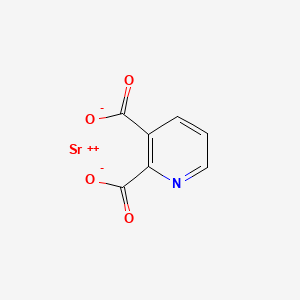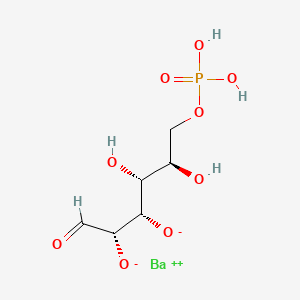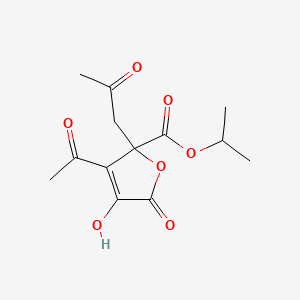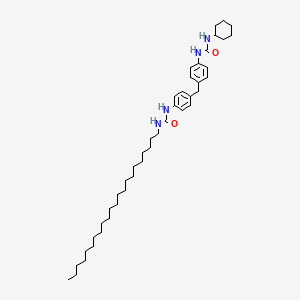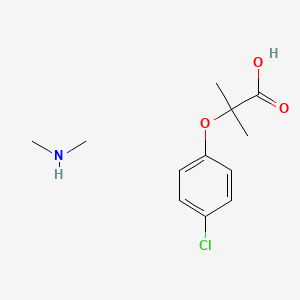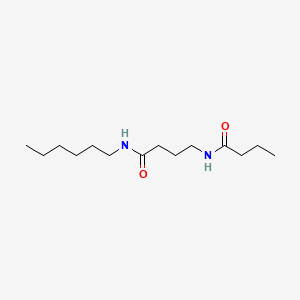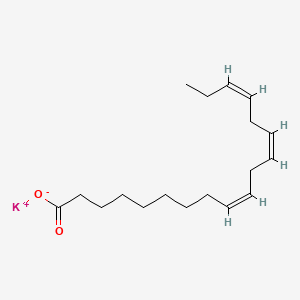
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is a potassium salt of a polyunsaturated fatty acid. This compound is derived from linolenic acid, which is an essential omega-3 fatty acid. It is commonly found in various plant oils and is known for its significant role in human nutrition and health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate typically involves the reaction of linolenic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where linolenic acid is neutralized by potassium hydroxide to form the potassium salt. The reaction conditions usually involve mild temperatures and stirring to ensure complete neutralization.
Industrial Production Methods
On an industrial scale, the production of this compound involves the extraction of linolenic acid from plant oils such as flaxseed oil, followed by its neutralization with potassium hydroxide. The process includes steps like oil extraction, purification, and chemical reaction under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form saturated fatty acids.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used under mild conditions.
Substitution: Reagents like sodium chloride or calcium chloride can be used to replace the potassium ion under aqueous conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids like stearic acid.
Substitution: Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate or calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate.
Applications De Recherche Scientifique
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and cardioprotective properties.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its nutritional benefits.
Mécanisme D'action
The mechanism of action of Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also acts as a precursor for the synthesis of eicosanoids, which are signaling molecules that play crucial roles in inflammation and immune responses. The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and signaling pathways related to inflammation and cardiovascular health.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Calcium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
- Magnesium (9Z,12Z,15Z)-9,12,15-octadecatrienoate
Uniqueness
Potassium (9Z,12Z,15Z)-9,12,15-octadecatrienoate is unique due to its specific interaction with potassium ions, which can influence its solubility and bioavailability compared to its sodium, calcium, and magnesium counterparts. Additionally, the potassium ion may have distinct physiological effects, particularly in maintaining electrolyte balance and supporting cardiovascular health.
Propriétés
Numéro CAS |
38660-45-6 |
|---|---|
Formule moléculaire |
C18H29KO2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
potassium;(9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C18H30O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b4-3-,7-6-,10-9-; |
Clé InChI |
FKEDIMSDTKPZNV-IFNWOZJISA-M |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)[O-].[K+] |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)[O-].[K+] |
Numéros CAS associés |
463-40-1 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


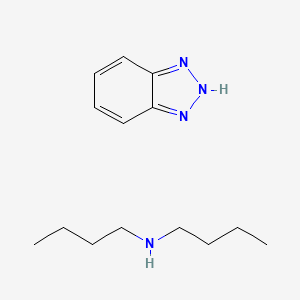
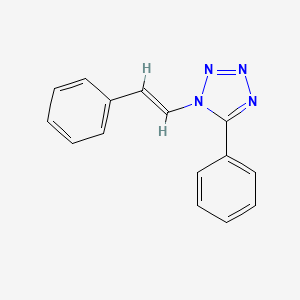
![2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone](/img/structure/B12680583.png)

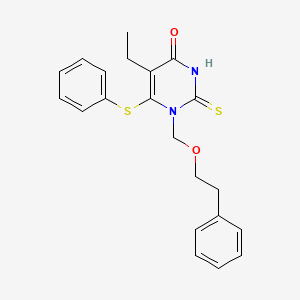

![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
